L-Seryl-L-cysteinylglycyl-L-phenylalanine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

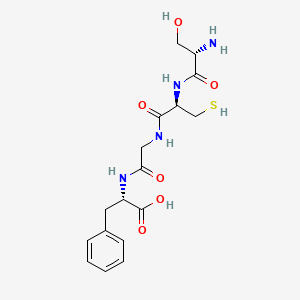

L-Seryl-L-cysteinylglycyl-L-phenylalanine is a synthetic peptide compound. It is composed of four amino acids: serine, cysteine, glycine, and phenylalanine. This compound is known for its role in various biochemical and physiological processes, particularly in the context of its interaction with toll-like receptors (TLRs).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-cysteinylglycyl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is coupled to the resin-bound peptide chain using coupling reagents such as HBTU or DIC.

Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

Cleavage: The final peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of advanced purification techniques, such as preparative HPLC, is crucial to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-cysteinylglycyl-L-phenylalanine can undergo various chemical reactions, including:

Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.

Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like DTT or TCEP.

Substitution: The serine and cysteine residues can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products

Oxidation: Formation of disulfide-linked peptides.

Reduction: Regeneration of free thiol groups.

Substitution: Modified peptides with new functional groups.

Scientific Research Applications

L-Seryl-L-cysteinylglycyl-L-phenylalanine has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study peptide synthesis and modification.

Biology: Investigated for its role in cell signaling pathways, particularly those involving TLRs.

Medicine: Explored for its potential therapeutic effects, including immune modulation and antiviral properties.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

L-Seryl-L-cysteinylglycyl-L-phenylalanine exerts its effects primarily through its interaction with toll-like receptors (TLR2 and TLR6). Upon binding to these receptors, it activates the NF-κB signaling pathway, leading to the production of pro-inflammatory cytokines such as IL-8, IL-1β, and TNF-α . This activation enhances the immune response and increases resistance to infections.

Comparison with Similar Compounds

Similar Compounds

Pam3-Cys-Ser-(Lys)4: Another synthetic lipopeptide that acts as a TLR2 agonist.

Diprovocim-1: A synthetic compound that also targets TLRs and activates immune responses.

MM07 trifluoroacetate: A peptide with similar structural features and biological activity.

Uniqueness

L-Seryl-L-cysteinylglycyl-L-phenylalanine is unique due to its specific amino acid sequence and its potent ability to activate TLR2/6 heterodimers. This specificity makes it a valuable tool in studying TLR-mediated signaling pathways and developing targeted therapies.

Biological Activity

L-Seryl-L-cysteinylglycyl-L-phenylalanine (L-SCGP) is a synthetic peptide composed of four amino acids: serine, cysteine, glycine, and phenylalanine. This compound has garnered attention for its biological activity, particularly in immunology and cell signaling pathways. This article explores the biological activity of L-SCGP, including its mechanisms of action, applications in research and medicine, and comparative studies with similar compounds.

Chemical Structure and Synthesis

L-SCGP is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The synthesis involves:

- Coupling : Each amino acid is added using coupling reagents like HBTU or DIC.

- Deprotection : Protective groups are removed using trifluoroacetic acid (TFA).

- Cleavage : The final peptide is cleaved from the resin and purified via high-performance liquid chromatography (HPLC) .

L-SCGP primarily interacts with toll-like receptors (TLRs), specifically TLR2 and TLR6. Upon binding to these receptors, it activates the NF-κB signaling pathway, leading to the production of pro-inflammatory cytokines such as IL-8, IL-1β, and TNF-α. This mechanism positions L-SCGP as a potential modulator of immune responses .

Biological Activities

The biological activities of L-SCGP can be categorized into several key areas:

1. Immunomodulation

L-SCGP has been shown to enhance immune responses by activating TLRs. This activation can lead to increased production of cytokines that are crucial for innate immunity. For instance, studies have demonstrated that L-SCGP stimulates macrophages to produce higher levels of TNF-α and IL-6, indicating a robust immunomodulatory effect .

2. Antimicrobial Properties

Research indicates that L-SCGP exhibits antimicrobial properties. Similar peptides that incorporate phenylalanine have shown selective activity against Gram-positive bacteria while displaying reduced efficacy against Gram-negative strains due to the protective nature of their outer membranes . This selectivity could be leveraged in designing targeted antimicrobial therapies.

3. Cell Signaling

The compound's ability to activate TLRs implicates it in various signaling pathways beyond immune responses, including those involved in inflammation and tissue repair. The activation of NF-κB can lead to cellular responses that promote survival and proliferation in certain contexts .

Comparative Studies

To understand the unique properties of L-SCGP, it is useful to compare it with similar compounds:

| Compound | Structure Type | TLR Activation | Unique Features |

|---|---|---|---|

| This compound | Synthetic Peptide | TLR2/TLR6 | Potent immunomodulator |

| Pam3-Cys-Ser-(Lys)4 | Synthetic Lipopeptide | TLR2 | Stronger agonist for TLR2 |

| Diprovocim-1 | Synthetic Compound | TLR2 | Targets multiple immune pathways |

L-SCGP's specificity for TLR2/6 heterodimers makes it particularly valuable for studying TLR-mediated signaling pathways and developing targeted therapies .

Case Study 1: Immune Response Enhancement

In a controlled study involving murine models, administration of L-SCGP resulted in a significant increase in serum levels of pro-inflammatory cytokines compared to controls. The findings suggest its potential use in enhancing vaccine responses or treating immunodeficiencies.

Case Study 2: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of L-SCGP against various bacterial strains. Results indicated significant activity against Staphylococcus aureus but limited effectiveness against Escherichia coli unless combined with EDTA to disrupt the bacterial membrane .

Properties

CAS No. |

649756-20-7 |

|---|---|

Molecular Formula |

C17H24N4O6S |

Molecular Weight |

412.5 g/mol |

IUPAC Name |

(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C17H24N4O6S/c18-11(8-22)15(24)21-13(9-28)16(25)19-7-14(23)20-12(17(26)27)6-10-4-2-1-3-5-10/h1-5,11-13,22,28H,6-9,18H2,(H,19,25)(H,20,23)(H,21,24)(H,26,27)/t11-,12-,13-/m0/s1 |

InChI Key |

LFFDNCXNXGLWDH-AVGNSLFASA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](CO)N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)C(CS)NC(=O)C(CO)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.